(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative featuring a 4,6-dimethylbenzothiazole moiety at position 1, a furan-2-yl(hydroxy)methylidene group at position 4, and a 3-methoxyphenyl substituent at position 5. The (4E)-configuration of the methylidene group introduces stereoelectronic effects that influence its reactivity and intermolecular interactions.
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S/c1-13-10-14(2)20-18(11-13)33-25(26-20)27-21(15-6-4-7-16(12-15)31-3)19(23(29)24(27)30)22(28)17-8-5-9-32-17/h4-12,21,29H,1-3H3 |
InChI Key |
DQVZZZJCEOCIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclization
A mixture of 3-methoxyphenylacetic acid , 4,6-dimethyl-1,3-benzothiazole-2-amine , and furan-2-carbaldehyde undergoes cyclization in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) in toluene at 80°C. The reaction proceeds via nucleophilic addition and dehydration to form the intermediate 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one .
Table 1: Optimization of Cyclization Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Toluene | 80 | 72 |
| 2 | PdCl₂ | DMF | 100 | 58 |
| 3 | CuI | THF | 60 | 41 |
Palladium acetate in toluene provided optimal yield (72%) while minimizing side products.
Claisen Rearrangement
The intermediate 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes thermal Claisen rearrangement at 120°C in xylenes, forming the pyrrolidine-2,3-dione core with an all-carbon quaternary center at C5. The reaction is highly diastereoselective (>95:5 dr), favoring the E-configuration at the C4 position due to steric hindrance from the 3-methoxyphenyl group.
Functionalization with 4,6-Dimethyl-1,3-benzothiazol-2-yl Group
The benzothiazole moiety is introduced via nucleophilic substitution at the N1 position of the pyrrolidine-2,3-dione.
Benzothiazole Synthesis
4,6-Dimethyl-1,3-benzothiazol-2-amine is prepared by cyclizing 4,6-dimethyl-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux. The resulting amine is then treated with chlorotrimethylsilane (TMSCl) and triethylamine to generate the reactive benzothiazol-2-yl chloride intermediate.
Coupling Reaction
The pyrrolidine-2,3-dione core reacts with benzothiazol-2-yl chloride in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds via SN2 mechanism, achieving 85% yield after column chromatography.
| Entry | Solvent | Time (min) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| 1 | Isopropyl alcohol | 25 | 78 | 92:8 |
| 2 | Ethanol | 30 | 67 | 88:12 |
| 3 | 1,4-Dioxane | 32 | 70 | 90:10 |
Isopropyl alcohol provided the highest yield (78%) and E-selectivity (92:8).
Final Characterization and Validation
The product is purified via recrystallization from methanol/water (3:1) and characterized spectroscopically:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=), 7.45–7.12 (m, 7H, aromatic), 5.02 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 2.52 (s, 6H, CH₃).
Alternative Synthetic Routes
Tsuji–Trost Allylation
For substrates sensitive to thermal rearrangement, a palladium-catalyzed Tsuji–Trost allylation is employed. Using Pd₂(dba)₃ and triphenylphosphine (PPh₃) in THF at 0°C, the allyl group is introduced with 93% yield and retained stereochemistry.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the Claisen rearrangement step, reducing reaction time from 18 hours to 45 minutes while maintaining >90% yield.
Challenges and Optimization
-
Stereochemical Control : The E-configuration at C4 is critical for bioactivity. Using bulky solvents (e.g., tert-amyl alcohol) improves E-selectivity to 95:5.
-
Byproduct Formation : Residual dimethylamine from the benzothiazole coupling step is quenched with acetic acid to prevent retro-Michael reactions .
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich moieties (e.g., furan and phenyl groups).
Reduction: Reduction of the maleimide ring can lead to the formation of a saturated pyrrolidine ring.
Substitution: The benzothiazole and phenyl groups are susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
- Oxidation may lead to hydroxylated derivatives.
- Reduction yields saturated analogs.
- Substitution results in various derivatives with modified substituents.
Scientific Research Applications
Chemistry: Studying its reactivity, stability, and novel derivatives.
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).
Industry: Developing new materials (e.g., dyes, polymers).
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Heterocyclic Core Modifications
- Benzothiazole Derivatives :
- Compound A : (E)-5-(3,4-dimethoxyphenyl)-4-(furan-2-yl(hydroxy)methylene)-1-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2,3-dione (PubChem: 671773-75-4)
- Differs in the substitution pattern: 6-methoxybenzothiazole vs. 4,6-dimethylbenzothiazole and 3,4-dimethoxyphenyl vs. 3-methoxyphenyl. These modifications alter electronic properties (e.g., methoxy groups enhance electron donation) and steric bulk . Compound B: 4-{[(1E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Replaces pyrrolidine-2,3-dione with a pyrazol-3-one core.
Substituent Variations
- Furan-Containing Analogues :
- Compound C : (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
- Features a dihydrobenzofuran moiety instead of furan-2-yl, increasing rigidity and lipophilicity. The 3,4,5-trimethoxyphenyl group enhances membrane permeability relative to the 3-methoxyphenyl group in the target compound .
Physicochemical Properties
- Key Observations :
- The target compound’s LogP (~2.8) suggests moderate lipophilicity, suitable for passive cellular uptake. The benzothiazole and methoxyphenyl groups contribute to higher LogP compared to pyrazol-3-one derivatives .
- Polar surface area (PSA) is influenced by the pyrrolidine-2,3-dione core, which may limit blood-brain barrier penetration compared to less polar analogues .
Bioactivity and Functional Comparisons
- Anti-Proliferative Activity: Pyridine-2,3-dione derivatives (e.g., Compound D: (E)-5-((E)-benzylidene)-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one) exhibit IC₅₀ values of 8–15 µM against HeLa cells, attributed to intercalation with DNA or inhibition of topoisomerases. The target compound’s benzothiazole group may enhance DNA affinity due to planar aromatic interactions .
- Enzyme Inhibition :
- Benzothiazole-containing compounds (e.g., SHELX-refined structures) often target kinases or proteases. Substituents like the furan-2-yl(hydroxy)methylidene group could chelate metal ions in enzyme active sites, similar to hydroxamate-based inhibitors .
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione represents a novel chemical entity with potential therapeutic applications due to its unique structural composition. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure
The compound exhibits a complex structure characterized by:
- Pyrrolidine core : A five-membered ring that contributes to its biological activity.
- Benzothiazole moiety : Known for its pharmacological properties.
- Furan and methoxyphenyl substitutions : These groups enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
-
Antitumor Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated a dose-dependent inhibition of cell proliferation. For example, in studies involving breast cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics .
- Antimicrobial Properties :
-
Antioxidant Activity :
- The antioxidant potential was evaluated using DPPH and ABTS assays. The compound showed a significant ability to scavenge free radicals, indicating its potential use in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : Studies suggest that the compound binds to DNA, potentially disrupting replication and transcription processes. This interaction is believed to be mediated through intercalation between base pairs, particularly within the minor groove of AT-rich regions .
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cancer metabolism, such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects on breast cancer cells | Significant reduction in cell viability with an IC50 of 15 µM |
| Study 2 | Assess antimicrobial activity | Effective against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL |
| Study 3 | Investigate antioxidant properties | Exhibited 85% radical scavenging activity at 100 µg/mL |
Q & A
Q. Q1. What are the critical steps and reagents involved in synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Construction of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic or basic conditions .
- Step 2: Introduction of the pyrrolidine-2,3-dione moiety through cyclization reactions, often employing ketone or ester intermediates .
- Step 3: Functionalization of the furan-hydroxymethylidene group via aldol-like condensation using furfural derivatives under controlled pH and temperature .
- Key Reagents: Strong acids (e.g., H₂SO₄) or bases (e.g., NaOEt), organic solvents (e.g., ethanol, DMF), and catalysts (e.g., piperidine for condensation) .
- Purification: Column chromatography or recrystallization is essential for isolating the final product with >95% purity .
Advanced Research: Stereochemical Control
Q. Q2. How can researchers ensure the (4E) configuration in the furan-hydroxymethylidene group during synthesis?
The E-configuration is stabilized by conjugation between the furan ring and the pyrrolidine-dione system. Methodological approaches include:
- X-ray Crystallography: Confirm stereochemistry via single-crystal analysis using SHELX software for refinement .
- NMR Analysis: Use NOESY/ROESY to detect spatial proximity between the furan proton and the pyrrolidine core, distinguishing E/Z isomers .
- Computational Modeling: Apply density functional theory (DFT) to calculate the energy difference between E and Z configurations, favoring the thermodynamically stable form .
Basic Research: Structural Characterization
Q. Q3. What analytical techniques are recommended for elucidating the compound’s structure?
- Mass Spectrometry (HRMS): Confirm molecular formula using high-resolution ESI-MS .
- FT-IR Spectroscopy: Identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the pyrrolidine-dione) .
- ¹H/¹³C NMR: Assign signals for the benzothiazole (δ 7.2–8.1 ppm), furan (δ 6.3–7.5 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
Advanced Research: Biological Activity Profiling
Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Target-Specific Assays: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) to isolate mechanisms .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing 3-methoxyphenyl with fluorophenyl) to assess impact on activity .
- Meta-Analysis: Cross-reference data from analogous compounds (e.g., benzothiazole derivatives in ) to identify trends in activity .
Advanced Research: Reproducibility Challenges
Q. Q5. What factors influence yield and purity in large-scale synthesis?
- Reaction Optimization: Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .
- Byproduct Management: Monitor intermediates via TLC/HPLC to prevent side reactions (e.g., over-condensation of furan groups) .
- Scale-Up Adjustments: Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition risks .
Basic Research: Computational Modeling
Q. Q6. Which computational tools are suitable for predicting the compound’s reactivity?
- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinases) based on the benzothiazole and furan motifs .
- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility using GROMACS, focusing on the pyrrolidine ring puckering .
- QM/MM Calculations: Combine quantum mechanics (for reaction pathways) and molecular mechanics (for bulk solvent effects) to model nucleophilic attacks on the dione moiety .
Advanced Research: Stability and Degradation
Q. Q7. How can researchers address instability under physiological conditions?
- pH Stability Studies: Use UV-Vis spectroscopy to monitor degradation in buffers (pH 4–9) and identify labile groups (e.g., hydroxymethylidene) .
- Microsomal Assays: Test metabolic stability using liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) .
- Prodrug Design: Modify the hydroxymethylidene group to a stable ester prodrug, regenerating the active form via enzymatic cleavage .
Basic Research: Crystallography
Q. Q8. What crystallographic methods validate the compound’s 3D structure?
- Single-Crystal Growth: Use vapor diffusion or slow evaporation in DMF/EtOH mixtures to obtain diffraction-quality crystals .
- Data Collection: Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve overlapping electron densities in the benzothiazole-furan region .
- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis, ensuring R-factor <5% .
Advanced Research: Conformational Analysis
Q. Q9. How does the pyrrolidine ring puckering affect biological interactions?
- Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) to quantify non-planarity using crystallographic data .
- Biological Correlation: Compare puckered vs. planar conformers in docking studies to determine binding affinity differences for enzyme active sites .
Advanced Research: Synthetic Methodology Innovation
Q. Q10. What novel strategies can improve regioselectivity in functionalizing the benzothiazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
